molecular formula C21H19ClN4O3S2 B2938668 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide CAS No. 1111245-16-9

2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2938668
CAS No.: 1111245-16-9
M. Wt: 474.98
InChI Key: ZGPFNPUBWBZEBT-UHFFFAOYSA-N
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Description

2-((9-Chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide is a heterocyclic compound characterized by a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core. Key structural features include:

  • Chloro and methyl substituents at positions 9 and 6, respectively, which influence steric and electronic properties.
  • Thioacetamide side chain with an N-phenethyl group, contributing to lipophilicity and molecular flexibility.

This compound belongs to a broader class of pyrimido-thiazine derivatives, which are frequently explored for their bioactivity, including antimicrobial and enzyme-inhibitory properties .

Properties

IUPAC Name

2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S2/c1-26-17-8-7-15(22)11-16(17)20-18(31(26,28)29)12-24-21(25-20)30-13-19(27)23-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPFNPUBWBZEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a benzo[c]pyrimido-thiazine core with various substituents that may influence its biological activity. The presence of the chloro and methyl groups, along with the thio and acetamide functionalities, is hypothesized to play significant roles in its pharmacological interactions.

Research indicates that compounds similar to this one often interact with various biological targets, including enzymes and receptors. The exact mechanism of action for this specific compound remains under investigation; however, studies on related compounds suggest potential interactions with:

  • Enzymatic Inhibition : Similar compounds have shown inhibitory effects on enzymes such as urease and other metabolic enzymes, which could be explored further for this compound.
  • Receptor Modulation : The acetamide moiety may facilitate interactions with muscarinic and adrenergic receptors, influencing neurotransmitter activity.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing moderate to significant inhibition compared to standard antibiotics.

Anticancer Potential

Research into similar thiazine derivatives indicates potential anticancer activity. For instance:

  • Case Study : A related compound demonstrated an IC50 value of 27.3 µM against T47D breast cancer cells, suggesting that this compound might also exhibit comparable effects in cancer cell lines.

Anti-inflammatory Effects

Compounds in the same class have been shown to possess anti-inflammatory properties. The thiazine structure may contribute to the modulation of inflammatory pathways.

Data Summary

The following table summarizes key biological activities observed in related compounds:

Activity TypeRelated CompoundIC50/EffectivenessReference
AntimicrobialN-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamideModerate Activity
AnticancerThiazine Derivative27.3 µM (T47D)
Anti-inflammatoryVarious ThiazinesSignificant Reduction in Inflammation

Case Studies

  • Antimicrobial Study : A series of acetamides were synthesized and tested against E. coli and Staphylococcus aureus. The results indicated that compounds with similar structural motifs exhibited notable antimicrobial activity.
  • Cancer Cell Line Study : In vitro assays on breast cancer cell lines revealed that derivatives of the thiazine structure had significant cytotoxic effects, warranting further exploration into their mechanisms.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes structural analogs of the target compound, highlighting substituent differences and molecular characteristics:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N-phenethyl C23H21ClN4O4S2* 552.0* Flexible phenethyl group; moderate lipophilicity
2-((9-Chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide N-(4-isopropylphenyl) C24H23ClN4O4S2 566.1 Increased lipophilicity due to isopropyl group; potential for enhanced membrane permeability
2-((9-Chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide N-(4-ethoxyphenyl) C24H23ClN4O5S2 582.1 Ethoxy group may improve solubility via polarity; electronic effects on binding interactions
N-(2-Chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide N-(2-chlorophenyl) C26H21ClN4O4S2 553.1 Ortho-chlorine introduces steric hindrance; methoxybenzyl enhances aromatic interactions
N-(3-Chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide N-(3-chlorophenyl) C26H21ClN4O4S2 553.1 Meta-chlorine alters electronic distribution; potential metabolic stability differences

Structural and Functional Implications

  • Conversely, the ethoxyphenyl analog (C24H23ClN4O5S2) may exhibit improved aqueous solubility due to its polar ethoxy group .
  • Steric Effects : Ortho-substituted chlorophenyl groups (e.g., ) introduce steric hindrance, which could reduce binding affinity to flat enzymatic pockets. In contrast, meta-substituted chlorophenyl derivatives () minimize steric clashes while maintaining electronic effects.
  • The target compound’s phenethyl group, lacking such labile bonds, may offer enhanced metabolic stability.

Q & A

Q. Table 1: Key Variables for Synthesis Optimization

VariableOptimal RangeImpact on Yield/PurityReference
Solvent Ratio (Toluene:Water)8:2Maximizes solubility
Reflux Time5–7 hoursCompletes azide substitution
Crystallization SolventEthanolRemoves polar impurities
NaN₃ Equivalents1.5 (vs. substrate)Prevents side reactions

Q. Table 2: Statistical DoE Parameters

FactorLevels TestedResponse VariableReference
Temperature80°C, 100°C, 120°CReaction completion (%)
Molar Ratio (Substrate:NaN₃)1:1, 1:1.5, 1:2Yield and purity
Stirring Rate300 rpm, 600 rpmHomogeneity

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